molecular formula C22H24F3N3OS B12492833 3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12492833
M. Wt: 435.5 g/mol
InChI Key: KFQSYYSCHGLDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where the piperidine ring is attached to the benzamide core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final Assembly: The final step involves the coupling of the piperidine-substituted benzamide with the trifluoromethylated phenyl group under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • **3-((4-(4-(hydroxymethyl)piperidin-1-yl)-3-(trifluoromethyl)phenyl)amino)piperidine-2,6-dione

Uniqueness

3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24F3N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

3,4-dimethyl-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H24F3N3OS/c1-14-6-7-16(12-15(14)2)20(29)27-21(30)26-18-13-17(22(23,24)25)8-9-19(18)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11H2,1-2H3,(H2,26,27,29,30)

InChI Key

KFQSYYSCHGLDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.